
1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose is a chemical compound known for its unique structure and properties It is a derivative of hexose, a six-carbon sugar, and is characterized by the presence of benzoyl groups attached to the oxygen atoms at positions 1, 3, 4, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose typically involves the protection of hydroxyl groups in hexose sugars followed by benzoylation. One common method involves the use of benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl groups. The reaction is carried out under controlled conditions to ensure selective protection of the desired hydroxyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove benzoyl groups or to convert the compound into other derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace benzoyl groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose involves its interaction with specific molecular targets and pathways. The benzoyl groups can influence the compound’s reactivity and binding affinity, making it a useful tool in studying enzyme-substrate interactions and other biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,6-Tetra-o-benzylhex-2-ulofuranose: Similar in structure but with benzyl groups instead of benzoyl groups.
1,3,4,6-Tetra-o-acetylhex-2-ulofuranose: Contains acetyl groups instead of benzoyl groups.
1,3,4,6-Tetra-o-methylhex-2-ulofuranose: Features methyl groups in place of benzoyl groups.
Uniqueness
1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose is unique due to the presence of benzoyl groups, which confer specific chemical properties and reactivity. These properties make it particularly useful in organic synthesis and as an intermediate in the preparation of other complex molecules. The benzoyl groups also influence the compound’s solubility, stability, and interactions with other molecules, distinguishing it from similar compounds with different substituents.
Propiedades
Número CAS |
6276-99-9 |
|---|---|
Fórmula molecular |
C34H28O10 |
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
[3,4-dibenzoyloxy-5-(benzoyloxymethyl)-5-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H28O10/c35-30(23-13-5-1-6-14-23)40-21-27-28(42-32(37)25-17-9-3-10-18-25)29(43-33(38)26-19-11-4-12-20-26)34(39,44-27)22-41-31(36)24-15-7-2-8-16-24/h1-20,27-29,39H,21-22H2 |
Clave InChI |
ZYJUUZKDMZKDIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


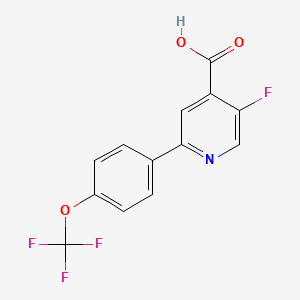
![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)
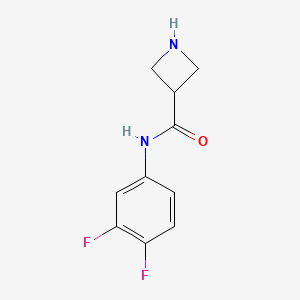

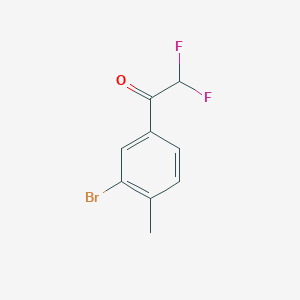
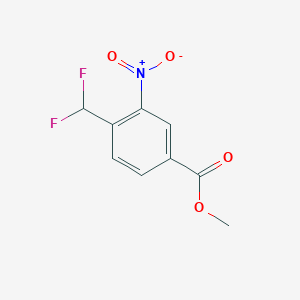
![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
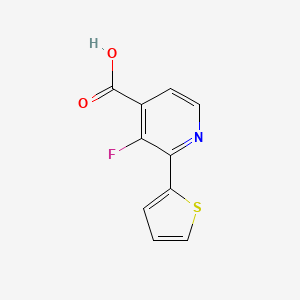


![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)
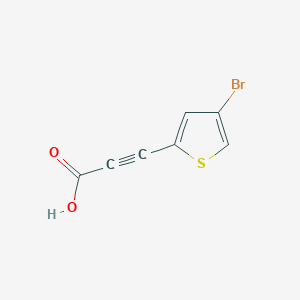

![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)
